molecular formula C11H13N3O2S B3185503 4H-1,2,4-Triazole, 3-(ethylsulfonyl)-4-methyl-5-phenyl- CAS No. 116850-45-4

4H-1,2,4-Triazole, 3-(ethylsulfonyl)-4-methyl-5-phenyl-

Cat. No. B3185503
CAS RN: 116850-45-4
M. Wt: 251.31 g/mol
InChI Key: KGRKSAKMQXDVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4H-1,2,4-Triazole, 3-(ethylsulfonyl)-4-methyl-5-phenyl-” is a type of 1,2,4-triazole derivative. Triazole derivatives are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds . They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves the use of 3-amino-1,2,4-triazole . This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . An environmentally benign synthesis of various 3,4,5-trisubstituted 1,2,4-triazoles and N-fused 1,2,4-triazoles has been reported, involving ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable reaction medium .


Molecular Structure Analysis

1,2,4-Triazoles are five-membered nitrogen heterocycles that have significant effects on the process of discovering new structures for pharmaceutical applications . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, 3-amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . Another example is the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. For instance, 4H-1,2,4-triazole-3-sulfonamide has a molecular weight of 148.15 and is a powder at room temperature .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles is largely due to their unique structure and properties. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Safety and Hazards

The safety and hazards of 1,2,4-triazoles can also vary depending on their specific structure. For example, 4H-1,2,4-triazole-3-sulfonamide has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 .

properties

CAS RN

116850-45-4

Product Name

4H-1,2,4-Triazole, 3-(ethylsulfonyl)-4-methyl-5-phenyl-

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

3-ethylsulfonyl-4-methyl-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3O2S/c1-3-17(15,16)11-13-12-10(14(11)2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

KGRKSAKMQXDVHO-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NN=C(N1C)C2=CC=CC=C2

Canonical SMILES

CCS(=O)(=O)C1=NN=C(N1C)C2=CC=CC=C2

Other CAS RN

116850-45-4

Origin of Product

United States

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